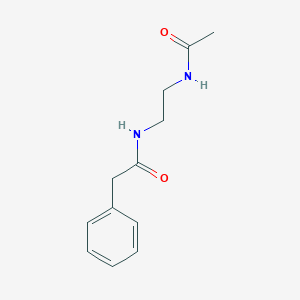

N-(2-Acetamidoethyl)-2-phenylacetamide

Description

Contextualization within Amide Chemistry and Bioactive Compounds

The core of N-(2-Acetamidoethyl)-2-phenylacetamide's structure is the amide bond (-CO-NH-), a fundamental linkage in biochemistry (found in proteins) and medicinal chemistry. Amide-containing compounds are renowned for their chemical stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

Compounds possessing amide linkages are frequently bioactive. The acetamide (B32628) scaffold, in particular, is a common feature in many pharmaceuticals and biologically active compounds. Researchers often create acetamide derivatives to enhance pharmacokinetic properties or other chemical characteristics of molecules. mdpi.com Similarly, the phenylacetamide structure is a key component in a wide range of compounds exhibiting biological effects. Phenylacetamide derivatives are a group of compounds that exhibit a wide range of biological activities, including analgesic, anticonvulsant, and cytostatic properties. researchgate.net The biological activity of such compounds is greatly dependent on their physical, chemical, and structural properties. researchgate.net

Overview of Structurally Related Phenylacetamide and Acetamide Derivatives in Research

The academic interest in the constituent parts of this compound—phenylacetamide and acetamide—is extensive. Derivatives of these parent structures have been synthesized and evaluated for a multitude of therapeutic applications.

Phenylacetamide Derivatives: This class of compounds has been a fertile ground for drug discovery. Research has demonstrated their potential as:

Anticancer Agents: Certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against cancer cell lines. researchgate.net

Antibacterial Agents: A series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties displayed promising in vitro antibacterial activities against several plant pathogenic bacteria. mdpi.com

Antidepressant Agents: In one study, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized and showed moderate to good antidepressant activity in animal models. nih.gov

Anti-inflammatory and Analgesic Agents: Novel phenylacetamide derivatives have been developed that exhibit potent anti-inflammatory and analgesic activities. googleapis.com

Acetamide Derivatives: The acetamide moiety is a versatile building block found in numerous bioactive molecules. Research into its derivatives is broad and includes:

COX-II Inhibitors: Many acetamide derivatives have been developed as selective COX-II inhibitors to provide anti-inflammatory effects with potentially fewer side effects than traditional NSAIDs. mdpi.com These compounds are used to relieve pain, fever, and swelling in conditions like arthritis. mdpi.com

Antimicrobial Agents: Novel classes of acetamides, such as 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, have been synthesized and shown to possess significant antimicrobial activity against various fungal and bacterial strains. researchgate.net

Antioxidant and Anti-inflammatory Activity: Studies on some acetamide derivatives have revealed antioxidant and potential anti-inflammatory activities. huaxuejia.cn

Table 2: Examples of Bioactive Phenylacetamide and Acetamide Derivatives in Research

| Derivative Class | Example Compound Structure | Investigated Bioactivity |

|---|---|---|

| Phenylacetamide Derivative | N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Antibacterial mdpi.com |

| Phenylacetamide Derivative | 2-((1H-benzimidazol-2-yl)thio)-N-(cyclohexyl)acetamide | Antidepressant nih.gov |

| Acetamide Derivative | N-(2-hydroxy-5-nitrophenyl) acetamide | Phytotoxic, influences gene expression mdpi.com |

| Acetamide Derivative | 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide | Antimicrobial researchgate.net |

Significance and Emerging Research Areas

While direct and extensive academic research on this compound is not widely available in published literature, its hybrid structure suggests potential areas for future scientific inquiry. The molecule combines the phenylacetamide and acetamide scaffolds, both of which are independently associated with significant biological activities.

The significance of this compound may lie in its potential as a scaffold for combinatorial chemistry or as a candidate for screening in various biological assays. Given the known activities of its structural relatives, emerging research could logically focus on:

Neurological Applications: Based on the anticonvulsant and antidepressant activities of related phenylacetamides, this compound could be investigated for its effects on the central nervous system. researchgate.netnih.gov

Anti-inflammatory and Analgesic Screening: The prevalence of anti-inflammatory properties in both acetamide and phenylacetamide derivatives makes this a primary area for investigation. mdpi.comgoogleapis.com

Antimicrobial Research: The demonstrated antibacterial and antifungal properties of various N-phenylacetamide and acetamide analogues suggest that this compound could be screened for similar activities. mdpi.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

63226-76-6 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

N-(2-acetamidoethyl)-2-phenylacetamide |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)13-7-8-14-12(16)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,15)(H,14,16) |

InChI Key |

VEBANBKCCCSITB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCNC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N 2 Acetamidoethyl 2 Phenylacetamide and Its Analogs

Direct Synthesis Routes to N-(2-Acetamidoethyl)-2-phenylacetamide

The most direct and convergent approach to synthesizing this compound involves the coupling of two key precursors: N-(2-aminoethyl)acetamide and phenylacetic acid. This reaction forms the central phenylacetamide linkage.

Amide Bond Formation Techniques (e.g., HATU coupling)

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, and numerous reagents have been developed to facilitate this transformation efficiently. One of the most effective and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). wikipedia.orgbachem.com

HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), activates the carboxylic acid (phenylacetic acid) to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the primary amine of N-(2-aminoethyl)acetamide to form the desired amide bond under mild conditions. wikipedia.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). The general reaction scheme is depicted below:

Scheme 1: HATU-mediated synthesis of this compound

Phenylacetic acid + N-(2-aminoethyl)acetamide --(HATU, DIPEA, DMF)--> this compound

Other common coupling reagents that can be employed for this transformation include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. peptide.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).

The choice of coupling reagent can be influenced by factors such as the scale of the reaction, the desired purity of the product, and the presence of other functional groups.

Precursor Chemistry and Starting Material Selection

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors.

Phenylacetic acid: This is a commercially available and relatively inexpensive starting material. wikipedia.orgnih.gov Its synthesis is well-established and can be achieved through various methods, including the hydrolysis of benzyl (B1604629) cyanide. orgsyn.org

N-(2-aminoethyl)acetamide: This precursor contains both a primary amine and a secondary amide. It can be synthesized from ethylenediamine (B42938). A common strategy involves the selective mono-N-acetylation of ethylenediamine. This can be challenging due to the potential for di-acetylation. One approach is to use a protecting group strategy where one of the amino groups of ethylenediamine is temporarily blocked, allowing for the acetylation of the other, followed by deprotection. researchgate.netjocpr.com For instance, mono-Boc-protection of ethylenediamine, followed by acetylation of the free amine and subsequent removal of the Boc group under acidic conditions, would yield the desired precursor. researchgate.net

Synthesis of Structurally Related Phenylacetamides and Acetamides

The synthetic methodologies described for this compound can be extended to a wide range of analogs by varying the amine and carboxylic acid precursors. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science. nih.govnih.gov

Exploration of Diverse Amine and Carboxylic Acid Precursors

A vast array of structurally diverse phenylacetamide and acetamide (B32628) analogs can be generated by employing different starting materials.

Amine Precursors: A wide variety of primary and secondary amines can be used in place of N-(2-aminoethyl)acetamide to generate a library of N-substituted phenylacetamides. nih.govnih.govmdpi.comgoogleapis.com

Carboxylic Acid Precursors: Similarly, a diverse range of substituted phenylacetic acids can be utilized to introduce various functionalities onto the phenyl ring of the final product. nih.govgoogle.comresearchgate.net Furthermore, other carboxylic acids can be used to create a broad spectrum of acetamide derivatives. nih.gov

The following table illustrates the potential for generating diverse analogs:

| Carboxylic Acid Precursor | Amine Precursor | Resulting Analog |

| Phenylacetic acid | N-(3-aminopropyl)acetamide | N-(3-Acetamidopropyl)-2-phenylacetamide |

| 4-Methoxyphenylacetic acid | N-(2-aminoethyl)acetamide | N-(2-Acetamidoethyl)-2-(4-methoxyphenyl)acetamide |

| Phenylacetic acid | Ethylenediamine (mono-acylated) | N-(2-Aminoethyl)-2-phenylacetamide |

| Acetic acid | N-(2-aminoethyl)benzeneamine | N-(2-anilinoethyl)acetamide |

Functional Group Compatibility and Protection Strategies

When synthesizing more complex analogs with additional functional groups, compatibility with the reaction conditions becomes a crucial consideration. Functional groups such as alcohols, phenols, and other amines may require protection to prevent unwanted side reactions during the amide coupling step. jocpr.combham.ac.uk

Orthogonal protection strategies are particularly valuable in the synthesis of multifunctional molecules. bham.ac.ukacs.org This involves using protecting groups for different functional groups that can be removed under distinct conditions, allowing for selective deprotection and modification at specific sites in the molecule. For instance, an alcohol might be protected as a silyl (B83357) ether (removable with fluoride (B91410) ions), while an amine is protected as a Boc-carbamate (removable with acid). jocpr.com

In the context of synthesizing analogs of this compound, if the amine precursor contained a hydroxyl group, it would likely need to be protected prior to the amide coupling reaction to prevent its acylation.

Optimization of Reaction Conditions and Isolation Procedures

To maximize the yield and purity of the desired amide product, optimization of the reaction conditions is often necessary. Key parameters to consider include:

Solvent: Polar aprotic solvents like DMF, dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used for amide coupling reactions. nih.gov

Base: A non-nucleophilic base, such as DIPEA or triethylamine, is typically used to neutralize the acid formed during the reaction and to facilitate the coupling process. wikipedia.org

Temperature: Amide coupling reactions are often carried out at room temperature, but in some cases, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates. nih.gov

Reaction Time: The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Isolation and purification of the final product are critical steps to obtain a compound of high purity. Standard laboratory techniques are employed for this purpose:

Work-up: This typically involves washing the reaction mixture with aqueous solutions to remove the coupling reagents, byproducts, and any unreacted starting materials. For instance, washing with a mild acid can remove excess amine, while washing with a mild base can remove unreacted carboxylic acid.

Chromatography: Column chromatography is a powerful technique for separating the desired product from any remaining impurities. mdpi.com

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification. orgsyn.org

The following table provides a general overview of reaction conditions for HATU-mediated amide coupling:

| Parameter | Typical Condition |

| Coupling Reagent | HATU (1.0 - 1.5 equivalents) |

| Base | DIPEA (2.0 - 3.0 equivalents) |

| Solvent | DMF, DCM |

| Temperature | Room Temperature |

| Reaction Time | 2 - 24 hours |

By systematically applying these synthetic strategies and methodologies, a wide array of this compound analogs can be efficiently prepared for further investigation in various scientific disciplines.

Derivatization and Structural Modification Approaches

The core structure of this compound presents multiple reactive sites that are amenable to chemical modification. These sites, including the secondary amide, the terminal acetamido group, and the phenyl ring, serve as handles for the introduction of a diverse array of functional groups, the synthesis of complex macromolecular structures, and the attachment of reporter molecules such as fluorescent tags. Such derivatization is pivotal for elucidating structure-activity relationships, enhancing therapeutic efficacy, and enabling the study of the molecule's biological interactions.

Introduction of Substituents for Structure-Activity Relationship (SAR) Studies

The systematic introduction of various substituents onto the this compound scaffold is a fundamental strategy in medicinal chemistry to probe the structure-activity relationship (SAR). These studies are crucial for identifying the key structural motifs responsible for biological activity and for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Research into analogous phenylacetamide structures has demonstrated the impact of substitution on biological outcomes. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents have shown that the nature and position of substituents on the N-phenyl ring significantly influence their cytotoxic effects. nih.govnih.gov A series of these compounds were synthesized and evaluated against various cancer cell lines, revealing that the presence of a nitro group on the phenyl ring led to higher cytotoxicity compared to a methoxy (B1213986) group. nih.govnih.gov Specifically, derivatives with a nitro moiety were more effective against the PC3 prostate carcinoma cell line. nih.govnih.gov This suggests that electron-withdrawing groups can enhance the anticancer activity of this class of compounds.

In another study focusing on antibacterial agents, a series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety were synthesized. nih.gov The SAR studies indicated that the substituents on the aryl ring of the thiazole (B1198619) group played a critical role in their antibacterial and nematicidal activities. nih.gov For example, the compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide demonstrated potent activity against Xanthomonas oryzae pv. Oryzae. nih.gov These findings underscore the importance of aromatic and heteroaromatic substitutions in modulating the biological activity of the phenylacetamide core.

The general synthetic approach for creating a library of substituted analogs of this compound would involve the reaction of substituted phenylacetic acids or their activated derivatives (like acyl chlorides) with N-(2-aminoethyl)acetamide. Alternatively, modifications can be introduced on the phenyl ring of the phenylacetamide moiety post-synthesis through various aromatic substitution reactions. The resulting library of compounds can then be screened for biological activity to build a comprehensive SAR profile.

| Compound Series | Substituent | Observed Activity | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Nitro group | Higher anticancer cytotoxicity | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Methoxy group | Lower anticancer cytotoxicity | nih.govnih.gov |

| N-phenylacetamide-thiazole Derivatives | 4-Fluorophenyl group on thiazole | Potent antibacterial activity | nih.gov |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Cyclohexyl and benzyl groups | Antidepressant activity | nih.gov |

Synthesis of Conjugates and Polymeric Structures (e.g., dendrimers)

The conjugation of this compound to polymers or its incorporation into polymeric structures like dendrimers represents an advanced strategy to modify its physicochemical and biological properties. Such modifications can lead to improved solubility, enhanced stability, and targeted delivery.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govrjptonline.org Their synthesis is typically carried out using either a divergent or a convergent approach. nih.gov The divergent method begins from a central core and adds successive layers or "generations" of branching units. nih.gov The convergent method, on the other hand, synthesizes the dendritic wedges (dendrons) from the periphery inwards, which are then attached to a central core. nih.gov

While specific examples of this compound-based dendrimers are not readily found in the literature, the synthesis of such structures is theoretically feasible. The terminal acetamido group or the secondary amide of this compound could be modified to introduce reactive functional groups suitable for dendrimer synthesis. For example, the acetamido group could be hydrolyzed to a primary amine, which can then serve as a core for the divergent synthesis of polyamidoamine (PAMAM) dendrimers. chemrxiv.org Alternatively, the phenyl ring could be functionalized with groups that can act as branching points.

The synthesis of conjugates with linear polymers like polyethylene (B3416737) glycol (PEG) is another viable approach. PEGylation is a well-established technique to improve the pharmacokinetic profile of small molecule drugs. This compound could be conjugated to PEG through a linker attached to one of its reactive sites. This would involve the initial functionalization of the parent molecule, followed by a coupling reaction with a reactive PEG derivative.

| Dendrimer Synthesis Method | Description | Potential for this compound Incorporation |

|---|---|---|

| Divergent Synthesis | Growth from a central core outwards, adding generations of monomers. | The parent molecule could be modified to act as the core. |

| Convergent Synthesis | Dendritic wedges (dendrons) are synthesized from the periphery and then attached to a core. | The parent molecule could be functionalized and attached to pre-formed dendrons. |

| Double Exponential Growth | A combination of divergent and convergent methods. | Could allow for the creation of dendrimers with the parent molecule at specific locations. |

| Hypercore Approach | A double-stage convergent method using a hypercore to reduce steric hindrance. | Useful for synthesizing higher generation dendrimers incorporating the parent molecule. |

Preparation of Fluorescently Tagged Derivatives

The preparation of fluorescently tagged derivatives of this compound is essential for studying its cellular uptake, subcellular localization, and interactions with biological targets. This involves the covalent attachment of a fluorophore to the parent molecule.

The choice of fluorophore and the labeling strategy depends on the specific application and the available reactive groups on the molecule. Common amine-reactive fluorescent dyes include succinimidyl esters and isothiocyanates of fluorophores like fluorescein (B123965) (FITC) and rhodamine. biomol.com To label this compound, the terminal acetamido group could be hydrolyzed to a primary amine, which can then be reacted with an amine-reactive dye. The reaction is typically carried out in a suitable buffer at a slightly alkaline pH to ensure the amine is deprotonated and nucleophilic. biomol.com

Alternatively, if a carboxylic acid group is introduced onto the phenyl ring of the molecule, it can be coupled to an amine-containing fluorophore using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a stable amide bond between the molecule and the fluorescent tag.

Another approach would be to synthesize the molecule from a fluorescently labeled precursor. For example, a fluorescently labeled phenylacetic acid could be reacted with N-(2-aminoethyl)acetamide to yield the desired fluorescent derivative. This method can sometimes offer better control over the site of labeling.

| Reactive Group on Parent Molecule | Type of Fluorescent Dye | Coupling Chemistry | Common Fluorophores |

|---|---|---|---|

| Primary Amine (after deacetylation) | Amine-reactive dyes (e.g., NHS esters, isothiocyanates) | Nucleophilic acyl substitution | Fluorescein, Rhodamine, Cyanine dyes |

| Carboxylic Acid (after functionalization) | Amine-containing dyes | Carbodiimide coupling (e.g., EDC) | Cadaverine derivatives of fluorophores |

| Thiol (after functionalization) | Thiol-reactive dyes (e.g., maleimides) | Michael addition | BODIPY, Alexa Fluor dyes |

Spectroscopic and Structural Elucidation of N 2 Acetamidoethyl 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum for N-(2-Acetamidoethyl)-2-phenylacetamide would be expected to show distinct signals for each unique proton in the molecule. This would include multiplets for the aromatic protons of the phenyl group, singlets or triplets for the methylene (B1212753) (CH₂) groups, a singlet for the acetamido methyl (CH₃) group, and broad signals for the amide (NH) protons. The precise chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are determined by the molecule's exact electronic and spatial structure. Without experimental data, a definitive analysis is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Similarly, a ¹³C NMR spectrum would reveal a peak for each unique carbon atom in this compound. Characteristic chemical shifts would be expected for the carbonyl carbons of the two amide groups, the aromatic carbons of the phenyl ring, the methylene carbons of the ethyl bridge, and the methyl carbon of the acetyl group. This data is crucial for confirming the carbon skeleton of the molecule.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (H-H correlations).

HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom (C-H one-bond correlations).

The absence of this comprehensive NMR dataset in the literature prevents a detailed structural assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would be expected to show:

N-H stretching vibrations for the two amide groups, typically in the region of 3300 cm⁻¹.

C=O (carbonyl) stretching vibrations (Amide I bands), expected around 1640-1680 cm⁻¹.

N-H bending vibrations (Amide II bands) near 1550 cm⁻¹.

C-H stretching vibrations for the aromatic ring and aliphatic chains.

C=C stretching vibrations within the aromatic ring.

While general frequency ranges can be predicted, the exact peak positions and intensities are unique to the molecule's structure and intermolecular interactions, and thus require experimental measurement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be ideal for determining the accurate molecular weight of this compound. The expected data would show a prominent peak for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). High-resolution mass spectrometry would provide the exact molecular formula. Tandem MS (MS/MS) experiments would involve fragmenting the molecular ion to produce a characteristic pattern of daughter ions, which would help to confirm the connectivity of the phenylacetamide and acetamidoethyl moieties. No such fragmentation data for this specific compound has been publicly documented.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, it is possible to deduce a unique molecular formula.

For this compound, the molecular formula is C₁₂H₁₆N₂O₂. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Calculated Monoisotopic Mass | 220.1212 g/mol |

| Expected [M+H]⁺ Ion | 221.1284 m/z |

Note: The expected ion values are theoretical and would be confirmed by experimental HRMS analysis.

Collision-Induced Dissociation (CID) Spectroscopy for Structural Insights

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment ions and gain structural information. The protonated molecule ([M+H]⁺) is isolated and then collided with an inert gas, causing it to break apart into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

In the case of phenethylamides, fragmentation often proceeds through the formation of intermediate ion-neutral complexes. nih.gov The initial protonation typically occurs on the carbonyl oxygen of the amide. nih.gov Subsequent fragmentation pathways can be complex and are highly dependent on the molecule's structure. Common fragmentation pathways for related structures involve cleavages of the amide bonds and the ethyl linker, which would help to confirm the connectivity of the this compound molecule. The analysis of these fragments allows for the unambiguous identification of the different structural components of the molecule.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenyl ring. Phenylacetamide and related compounds typically exhibit absorption bands corresponding to π → π* transitions of the aromatic system. nist.govresearchgate.net

Table 2: Expected UV-Vis Absorption Data

| Chromophore | Expected λmax (nm) | Transition Type |

|---|

Note: The exact λmax can be influenced by the solvent and substitution on the ring.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many aromatic compounds fluoresce, the efficiency of this process can be affected by various factors, including the presence of amide groups which can sometimes quench fluorescence. Specific experimental data would be required to determine the fluorescence properties of this compound. However, studies on similar acetamide-chalcone derivatives have shown that structural modifications can lead to significant fluorescence emission. nih.gov

X-ray Crystallography for Solid-State Structure Determination (General Method)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov The technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular crystal lattice. azolifesciences.com

The general procedure involves several key steps:

Crystallization: A high-quality single crystal of the compound must be grown. This is often a rate-limiting step and can be achieved by methods such as slow evaporation of a solvent. nih.gov

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. wikipedia.org

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data. wikipedia.org

Chiroptical Spectroscopy for Stereochemical Characterization (General Method)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the stereochemistry of a molecule. cas.cz

If this compound were to contain a stereocenter, chiroptical spectroscopy would be a vital tool for its characterization. The key principles are:

Chirality: Only chiral molecules, which are non-superimposable on their mirror images (enantiomers), are active in chiroptical spectroscopy.

Differential Absorption: In CD spectroscopy, the difference in absorption between left- and right-circularly polarized light is measured as a function of wavelength.

Mirror-Image Spectra: A pair of enantiomers will produce CD spectra that are mirror images of each other. rsc.org

By comparing the experimental CD spectrum to that of a known standard or to spectra predicted by quantum chemical calculations, the absolute configuration of a chiral center can be determined.

Thermal Analysis Techniques (e.g., Differential Thermogravimetric (DTA) Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program. scribd.com

A DTA thermogram plots this temperature difference (ΔT) against temperature.

Endothermic Events: Processes that absorb heat, such as melting or dehydration, result in a negative peak (sample temperature lags behind the reference). scribd.com

Exothermic Events: Processes that release heat, such as crystallization or some decomposition reactions, result in a positive peak (sample temperature leads the reference). scribd.com

For this compound, DTA could be used to determine its melting point, identify any polymorphic phase transitions, and assess its thermal stability by identifying the onset temperature of decomposition. ekb.egresearchgate.net

Table 3: Information Obtainable from DTA

| Thermal Event | Peak Direction | Information Gained |

|---|---|---|

| Melting | Endothermic | Melting Point, Purity |

| Decomposition | Exo- or Endothermic | Thermal Stability |

Computational and Theoretical Investigations of N 2 Acetamidoethyl 2 Phenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies on N-(2-Acetamidoethyl)-2-phenylacetamide have been identified in the existing literature. While DFT is a common method for examining the electronic structure of organic molecules, research applying it to this particular compound has not been published.

There is no available research that employs post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), to analyze the electronic structure and correlation energy of this compound.

A detailed analysis of the molecular orbitals (e.g., HOMO-LUMO) and electron density distribution for this compound is not present in the scientific literature. Such studies, which are crucial for understanding a molecule's reactivity, have not been conducted or published for this compound.

Conformational Analysis and Potential Energy Surface Exploration

No studies utilizing molecular mechanics force fields to perform a conformational analysis of this compound could be located.

There is no published research on the gas-phase spectroscopy of this compound, nor are there any computational studies aimed at validating its potential conformers.

Hydrogen Bonding Interactions and Intramolecular Dynamics

The structure of this compound features multiple hydrogen bond donors and acceptors, which are critical in defining its conformational landscape and potential intermolecular interactions. The amide groups, in particular, are central to the formation of hydrogen bonds. The N-H groups serve as hydrogen bond donors, while the carbonyl oxygens act as acceptors.

The dynamics of these hydrogen bonds are crucial for the molecule's behavior in different environments. The strength and lifetime of these bonds can be modulated by the surrounding solvent and temperature, which in turn affects the molecule's conformational equilibrium and its ability to interact with biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations offer a powerful tool to investigate the dynamic behavior of this compound in a simulated environment, providing insights into its conformational changes over time.

The solvent environment plays a crucial role in the behavior of this compound. MD simulations can explicitly model the interactions between the compound and solvent molecules, typically water in a biological context. These simulations can provide information on the solvation free energy, the structure of the solvation shells around different parts of the molecule, and the influence of the solvent on the conformational preferences of the molecule. Understanding these effects is vital for accurately predicting the molecule's behavior in a physiological environment.

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode of a ligand to a protein of interest.

IGF-1R: The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a tyrosine kinase receptor implicated in cell growth and proliferation, and it is a target in cancer therapy. nih.gov Molecular docking studies of phenylacetamide derivatives with IGF-1R would involve placing the ligand into the ATP-binding site of the receptor's kinase domain. The goal is to identify binding poses that maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, leading to a stable complex.

CXCR2: The C-X-C Motif Chemokine Receptor 2 (CXCR2) is a G-protein coupled receptor involved in inflammation and immune responses. nih.gov Phenylacetamide-based compounds have been investigated as CXCR2 antagonists. nih.gov Docking studies with CXCR2 would focus on the allosteric binding site within the transmembrane domain of the receptor. The modeling would aim to predict how this compound could fit into this pocket and disrupt the receptor's signaling activity.

Successful molecular docking simulations can identify the key amino acid residues within the protein's binding site that are crucial for ligand recognition and affinity. For a phenylacetamide derivative, typical interactions might include:

Hydrogen bonds: The amide groups of the ligand can form hydrogen bonds with polar residues in the binding pocket, such as serine, threonine, and glutamine.

Hydrophobic interactions: The phenyl ring of the ligand can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

π-π stacking: The aromatic phenyl ring can also participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

These predicted interactions can then be used to guide further experimental studies, such as site-directed mutagenesis, to validate the binding mode and the importance of specific residues.

Table of Predicted Interactions for this compound with Model Receptors

| Receptor | Potential Key Residues | Predicted Interaction Type |

|---|---|---|

| IGF-1R (Kinase Domain) | Met, Leu, Val | Hydrophobic |

| Asp, Glu, Lys | Hydrogen Bonding | |

| Phe, Tyr | π-π Stacking | |

| CXCR2 (Allosteric Site) | Val, Ile, Met | Hydrophobic |

| Gln, Asn, Ser | Hydrogen Bonding | |

| Tyr, Phe | π-π Stacking |

Theoretical Spectroscopy Simulations (e.g., vibrational, electronic spectra prediction)

Theoretical spectroscopy simulations are invaluable tools in modern chemistry, offering insights into molecular structure, bonding, and electronic properties. For this compound, these simulations can predict its vibrational and electronic spectra, which can then be used to interpret experimental data or to understand the molecule's behavior at a quantum level.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the vibrational spectra (both Infrared and Raman) of molecules. esisresearch.org By calculating the harmonic frequencies of the molecule's vibrational modes, a theoretical spectrum can be generated. For a molecule with the complexity of this compound, a number of characteristic vibrational modes would be expected.

Based on studies of related N-phenylacetamide and acetamide (B32628) derivatives, the following table outlines the predicted significant vibrational frequencies and their assignments for this compound. esisresearch.orgnih.gov It is important to note that these are expected ranges and the precise frequencies would be influenced by the specific computational method and basis set used, as well as the molecule's conformation.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Theoretical) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1650 - 1690 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Amide III) | Stretching | 1250 - 1350 |

| CH₂ | Scissoring/Bending | 1440 - 1470 |

Note: This interactive table is based on theoretical predictions for this compound, derived from computational studies on analogous molecules.

The amide I band, primarily associated with the C=O stretching vibration, is one of the most intense and well-studied bands in the infrared spectra of amides. nih.gov Its position is sensitive to the local environment, including hydrogen bonding. The amide II and III bands arise from a combination of N-H bending and C-N stretching modes and are also valuable for structural elucidation. nih.gov

The prediction of electronic spectra, such as UV-Vis absorption, typically involves time-dependent density functional theory (TD-DFT) or other advanced computational methods. These calculations can determine the energies of electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electrons of the phenyl ring and the non-bonding electrons of the amide groups.

The primary electronic transitions would likely be π → π* and n → π* transitions. The π → π* transitions, associated with the aromatic phenyl group, are expected to appear as strong absorptions in the ultraviolet region. The n → π* transitions, involving the lone pair of electrons on the oxygen and nitrogen atoms of the amide groups, are typically weaker and may be observed as shoulders on the main absorption bands.

| Chromophore | Electronic Transition | Predicted Absorption Maximum (λmax) (nm) (Theoretical) |

| Phenyl Ring | π → π | ~200 - 220 and ~250 - 270 |

| Amide (C=O) | n → π | ~210 - 230 |

Note: This interactive table presents theoretical predictions for the electronic absorption maxima of this compound, based on general principles and data for similar compounds.

It is important to recognize that the solvent environment can significantly influence the electronic absorption spectrum, a phenomenon known as solvatochromism. Computational models can also account for solvent effects to provide more accurate predictions.

Algorithm Development for Chemical Simulations

Computational studies on molecules like this compound, even if not directly aimed at developing new algorithms, contribute to the broader field of algorithm development for chemical simulations in several ways:

Validation and Benchmarking: Data from detailed computational studies of well-characterized molecules serve as crucial benchmarks for testing the accuracy and efficiency of new and existing computational algorithms and software. By comparing the results of simulations with experimental data or high-level theoretical calculations for a range of molecules, developers can identify the strengths and weaknesses of their methods.

Force Field Parameterization: Molecular dynamics (MD) simulations, which are used to study the dynamic behavior of molecules, rely on force fields to describe the potential energy of a system. High-quality quantum mechanical calculations on smaller, representative molecules are essential for developing and refining the parameters used in these force fields. The conformational landscape and intermolecular interactions of this compound, for instance, could provide valuable data for parameterizing force fields for larger, biologically relevant molecules containing similar functional groups.

Exploring Complex Chemical Systems: The development of algorithms is often driven by the need to simulate increasingly complex chemical and biological systems. Studies on molecules of intermediate size and complexity, such as this compound, can help bridge the gap between small molecule calculations and large-scale simulations. They present challenges in terms of conformational sampling and the accurate description of non-covalent interactions, which can spur the development of more sophisticated simulation techniques.

Biological and Biochemical Interaction Studies Focus on Mechanisms, Enzyme/receptor Binding, and Non Human/non Clinical Applications

Enzyme Inhibition and Modulation Mechanisms

There is no available scientific literature detailing the inhibitory or modulatory effects of N-(2-Acetamidoethyl)-2-phenylacetamide on the following enzymes:

Matrix Metalloproteinase (MMP) Inhibition

No studies were found that investigated the interaction between this compound and any members of the Matrix Metalloproteinase family.

Dipeptidyl Peptidyl-4 (DPP-4) Inhibition

While some acetamide (B32628) derivatives have been investigated as DPP-4 inhibitors, there are no specific studies or data available that demonstrate or quantify the DPP-4 inhibitory activity of this compound.

Metallo-β-Lactamase and Efflux Pump Inhibition

No research could be located that examines the potential for this compound to act as an inhibitor of Metallo-β-Lactamases or bacterial efflux pumps.

Other Enzymatic Interactions (e.g., α-galactosidase activity studies)

There are no published findings on the interaction of this compound with α-galactosidase or any other enzymes in a research context.

Receptor Binding and Signaling Pathway Modulation

No data is available in the public domain regarding the binding of this compound to any receptors or its effect on signaling pathways.

Chemokine Receptor (e.g., CXCR2) Binding and Allosteric Modulation

There is no evidence from scientific studies to suggest that this compound binds to or modulates the activity of the CXCR2 chemokine receptor or any other related receptors.

Adenosine (B11128) Receptor (e.g., A3 AR) Selectivity

The adenosine A3 receptor (A3R) is a G protein-coupled receptor that has been a target for various therapeutic areas. The selectivity of ligands for the A3R over other adenosine receptor subtypes (A1, A2A, A2B) is a critical aspect of drug design to minimize off-target effects. Research into acetamide-based compounds has revealed key structural features that confer high potency and selectivity for the A3R.

For instance, studies on N-(2,6-diarylpyrimidin-4-yl)acetamide scaffolds have shown that specific substitution patterns can significantly modulate the A3 adenosine receptor antagonistic profile. By exploring various methoxyphenyl substitutions, novel ligands have been developed that exhibit excellent potency, with Ki values on the A3 AR of less than 20 nM, and more than 100-fold selectivity over other adenosine receptors. nih.gov Computational models combined with experimental data have helped identify the specific pharmacophoric elements responsible for this A3R selectivity. nih.gov

Further research highlights that selectivity for adenosine receptor subtypes is often endowed by interactions with the diverse extracellular portions of the receptors, while the endogenous binding pocket remains highly similar across subtypes. nih.gov For example, N-[5-pyridin-4-yl-4-(3,4,5-trimethoxyphenyl)-thiazol-2-yl]-acetamide has been identified as a highly potent A3R antagonist with over 100-fold selectivity against related adenosine receptors. wikipedia.org These findings underscore the principle that the acetamide scaffold can be chemically modified to achieve significant and specific antagonism at the A3 adenosine receptor.

Orexin (B13118510) Receptor Antagonism

The orexin system, consisting of orexin neuropeptides and their receptors (OX1R and OX2R), is a central regulator of the sleep-wake cycle. elifesciences.org Antagonism of these receptors is a validated mechanism for promoting sleep. frontiersin.orgnih.gov Phenylacetamide derivatives have been investigated as part of the discovery of orexin receptor antagonists.

One study reported the development of a series of potent orexin receptor antagonists, including dual orexin receptor antagonists (DORAs) and those selective for OX2R. nih.gov Within this research, a compound containing a 2-phenylacetamide (B93265) structure, (R)-2-((S)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-isopropyl-2-phenylacetamide (ACT-335827), was identified as an OX1R selective antagonist. nih.gov While there is strong evidence that antagonism of OX2R is required for inducing sleep, the precise contribution of OX1R antagonism is still debated. frontiersin.orgnih.gov The development of such phenylacetamide-based compounds has been crucial for exploring the pharmacology of the orexin system. nih.gov

Serotonin (B10506) and Dopamine (B1211576) Receptor Interactions

The serotonergic and dopaminergic systems are key neurotransmitter networks involved in the regulation of mood and behavior. mdpi.com Interactions with these systems are often assessed for compounds targeting the central nervous system. Phenylacetamide derivatives have been synthesized and studied for their potential to modulate these pathways.

Research into 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives has shown that this class of compounds can act as inhibitors of monoamine oxidase (MAO). mdpi.com MAO enzymes are responsible for the metabolic breakdown of monoamine neurotransmitters, including serotonin and dopamine. By inhibiting MAO, these compounds can increase the concentration of these neurotransmitters in the nerve terminals. This mechanism suggests an indirect interaction with the serotonin and dopamine systems by modulating the levels of the active neurotransmitters. mdpi.com The efficacy of such compounds is often evaluated in behavioral models like the forced swim test and tail suspension test. mdpi.com

Odorant Receptor (Or) and Gustatory Receptor Neuron (GRN) Interactions

Based on the available research, there is no specific information detailing the interactions of this compound or its direct derivatives with odorant receptors (Or) or gustatory receptor neurons (GRN).

Cellular and Subcellular Interaction Mechanisms (in vitro studies)

This section details the laboratory methods used to assess the cellular activity and physical properties of phenylacetamide compounds, focusing on assay technologies and membrane permeability assessments.

Cell-Based Assay Methodologies

Cell Viability Assays for Activity Assessment

Cell viability assays are fundamental tools for assessing the cytotoxic or anti-proliferative effects of chemical compounds in vitro. mdpi.com For phenylacetamide derivatives, these assays are commonly used to screen for potential anticancer activity. elifesciences.orgnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability. mdpi.comnih.gov

In these assays, metabolically active cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan (B1609692) product. nih.gov The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. Studies on various phenylacetamide derivatives have utilized these methods to determine their dose-dependent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer), PC-12, and PC3 (prostate carcinoma). elifesciences.orgnih.gov The results are often expressed as an IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Cytotoxicity of select Phenylacetamide Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Source |

|---|---|---|---|---|

| 3d Derivative | MDA-MB-468 | MTT | 0.6 ± 0.08 | elifesciences.org |

| 3d Derivative | PC-12 | MTT | 0.6 ± 0.08 | elifesciences.org |

| 3c Derivative | MCF-7 | MTT | 0.7 ± 0.08 | elifesciences.org |

| 3d Derivative | MCF-7 | MTT | 0.7 ± 0.4 | elifesciences.org |

| Compound 2b | PC3 | MTS | 52 | |

| Compound 2c | PC3 | MTS | 80 | |

| Compound 2c | MCF-7 | MTS | 100 |

NanoBRET for Target Engagement

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based technology used to measure protein interactions or ligand-target engagement in live cells. This assay utilizes a NanoLuc® luciferase as a BRET energy donor, which is fused to a target protein. A fluorescently labeled ligand or interacting protein (the acceptor) is then introduced. If the acceptor is in close proximity (less than 10 nm) to the donor, energy transfer occurs, generating a quantifiable BRET signal.

This technology is highly advantageous for studying compound activity within a physiological cellular environment, as it can directly measure a compound's ability to bind to its intended target. In a competitive binding format, a test compound can displace a fluorescent tracer from the target protein, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of cellular affinity and residence time, providing valuable insights that may differ from cell-free assays due to factors like cell permeability and non-specific binding.

Membrane Permeability Studies

Assessing the ability of a compound to cross biological membranes is a critical step in evaluating its potential as a therapeutic agent. Various in vitro models have been developed to predict the membrane permeability of compounds.

One widely used method is the Parallel Artificial Membrane Permeation Assay (PAMPA). This cell-free assay uses a multi-well plate setup where a filter support is coated with a lipid solution (e.g., phospholipids (B1166683) in n-octanol) to create an artificial membrane that mimics the lipid bilayer of intestinal epithelial cells. The compound of interest is added to a donor compartment, and its appearance in an acceptor compartment is measured over time. PAMPA is a high-throughput method for predicting passive diffusion across membranes.

Another common method involves the use of Franz diffusion cells. This apparatus consists of two chambers—a donor and a receptor compartment—separated by a membrane, which can be an artificial membrane or excised tissue. The system allows for the study of permeation under controlled conditions, including constant temperature and stirring to minimize the unstirred water layer. The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane. These studies are essential for understanding how a compound like this compound might be absorbed and distributed.

Molecular Mechanism of Action at the Cellular Level

The molecular interactions of phenylacetamide derivatives are a subject of significant research, particularly concerning protein-protein interactions (PPIs) and the inhibition of amyloid-β (Aβ) aggregation, a key process in the pathology of Alzheimer's disease. nih.govresearcher.life While the specific mechanisms of this compound are not yet fully elucidated, the broader class of compounds offers insights into potential activities.

Protein-Protein Interaction Inhibition: PPIs are fundamental to most cellular processes, and their stabilization or disruption is a therapeutic strategy. nih.gov Small molecules can modulate these interactions. For instance, derivatives of 2-oxy-2-phenylacetic acid have been identified as potent inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1)-NRF2 protein-protein interaction. nih.gov These inhibitors function by directly disrupting the binding between these two proteins, which can activate the NRF2 pathway, a key regulator of antioxidant responses. nih.gov This suggests that the phenylacetamide scaffold can be adapted to target specific PPI interfaces.

Amyloid-β Aggregation Inhibition: The aggregation of the amyloid-β peptide is a critical event in neurodegenerative diseases. nih.gov Molecules that can interfere with this process are of great interest. nih.govresearchgate.net Studies on various chemical structures have shown that it is possible to inhibit Aβ aggregation. researcher.life For example, benzylpenicillin has been shown to bind covalently to Aβ, which modulates its aggregation process and reduces its cytotoxicity. nih.gov Similarly, N-methylated peptides have been designed to act as aggregation inhibitors by binding to one face of the aggregating peptide while being unable to form hydrogen bonds on the opposite face, thus disrupting the formation of β-sheets characteristic of amyloid fibrils. researchgate.net The phenylacetamide structure could potentially be explored for similar inhibitory capabilities against Aβ aggregation.

Antimicrobial Activity Studies (in vitro, non-human context)

Investigations into the antimicrobial properties of phenylacetamide and acetamide derivatives have revealed significant potential in combating various pathogens in non-human contexts.

Antibacterial Efficacy and Spectrum

Derivatives of phenylacetamide have demonstrated notable in vitro antibacterial activity against a range of bacterial strains. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.net

In one study, a series of phenylacetamide and benzohydrazide (B10538) derivatives were screened, showing significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 μg/mL against pathogens such as Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain compounds from the phenylacetamide series were found to be potent inhibitors of the bacterial enzyme ParE, a component of topoisomerase IV, which is essential for DNA replication and segregation. nih.gov

Another study focused on N-phenylacetamide derivatives containing 4-arylthiazole moieties. These compounds were evaluated against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov One derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited a potent inhibitory effect on Xoo, with a 50% effective concentration (EC50) value of 156.7 µM, superior to commercial bactericides like bismerthiazol. nih.gov Scanning electron microscopy revealed that this compound likely acts by causing the rupture of the bacterial cell membrane. nih.gov

| Compound Type | Target Bacteria | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Phenylacetamide derivatives | Escherichia coli | 0.64 - 5.65 µg/mL (MIC) | nih.gov |

| Phenylacetamide derivatives | MRSA | 0.64 - 5.65 µg/mL (MIC) | nih.gov |

| N-phenylacetamide with 4-arylthiazole moiety | Xanthomonas oryzae pv. oryzae | 156.7 µM (EC50) | nih.gov |

Antifungal Properties

Certain acetamide compounds have been investigated for their antifungal capabilities. Notably, 2-chloro-N-phenylacetamide has shown promising fungicidal and antibiofilm activity against fluconazole-resistant Candida species and strains of Aspergillus. nih.govscielo.brresearchgate.net

Studies on Candida albicans and Candida parapsilosis demonstrated that 2-chloro-N-phenylacetamide inhibited all tested strains with MIC values ranging from 128 to 256 µg/mL and was also effective at inhibiting biofilm formation and disrupting preformed biofilms. nih.govscielo.brscielo.br However, its mechanism of action does not appear to involve binding to ergosterol (B1671047) in the cell membrane or damaging the fungal cell wall. scielo.brscielo.br

Against strains of Aspergillus flavus and Aspergillus niger, 2-chloro-N-phenylacetamide also showed significant antifungal activity, with MICs ranging from 16 to 256 μg/mL for A. flavus. researchgate.netnih.gov The proposed mechanism of action in this case is the binding to ergosterol in the fungal plasma membrane. researchgate.netnih.gov

| Compound | Target Fungi | Activity (MIC) | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 µg/mL | nih.govscielo.br |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 µg/mL | nih.govscielo.br |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 µg/mL | researchgate.net |

| 2-chloro-N-phenylacetamide | Aspergillus niger | 32 - 256 µg/mL | nih.gov |

Proteomics Research Applications

Proteomics, the large-scale study of proteins, is a powerful tool in drug discovery for identifying drug targets, studying drug-target interactions, and elucidating mechanisms of action. nih.gov Chemical proteomics, an approach that uses small molecules to probe protein function within a complex biological system, is particularly relevant. nih.gov

While this compound has not been specifically documented in proteomics studies, its chemical structure is suitable for use as a scaffold in chemical proteomics. By modifying the molecule to incorporate an affinity tag or a reactive group, it could be used as a probe to identify its direct binding partners within the proteome. This would be a direct method to uncover its molecular mechanism of action and identify potential off-target effects in a high-throughput manner, providing valuable information for any future development.

Chemoreception and Insect Physiology Interactions

The phenylacetamide scaffold is present in known insect repellents, and research in this area provides a framework for understanding potential interactions with insect chemoreceptors. N,N-diethyl phenylacetamide (DEPA), a structural analog, is an effective broad-spectrum repellent against various hematophagous arthropods. nih.gov

The mode of action for many insect repellents, such as the related compound DEET (N,N-Diethyl-meta-toluamide), is complex and still under investigation. wikipedia.org Current hypotheses suggest that these molecules act by confusing or inhibiting the insects' odorant receptors, making it difficult for them to locate a host. wikipedia.orgresearchgate.net They may also act as contact repellents through gustatory (taste) receptors. researchgate.net Some studies indicate that compounds like DEET may also have neurological effects on insects by targeting octopaminergic synapses, which are involved in neurotransmission. nih.gov Given the structural similarities, it is plausible that this compound could interact with similar chemosensory or neurological pathways in insects.

Advanced Analytical Methodologies for N 2 Acetamidoethyl 2 Phenylacetamide

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating and identifying components within a mixture. For N-(2-Acetamidoethyl)-2-phenylacetamide, several chromatographic techniques are applicable, each offering distinct advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a sensitive and specific HPLC method requires careful validation of parameters such as linearity, accuracy, and precision to ensure reliable quantification. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of moderately polar compounds. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation of this compound would be based on its hydrophobic interactions with the stationary phase.

While this compound itself is not chiral, related chiral acetamides are often analyzed using chiral HPLC. nih.gov This technique is essential for separating enantiomers, which may have different pharmacological or toxicological profiles. Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose, often in reversed-phase mode to ensure compatibility with mass spectrometry. nih.gov For instance, a method developed for the closely related (+/-)-mexiletine acetamide (B32628) utilized a cellulose-based chiral column to achieve enantiomeric separation. nih.gov Such a method could be adapted for potential chiral derivatives of this compound. The mechanism of chiral recognition often involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking interactions between the analyte and the chiral stationary phase. phoenix-sci.com

The selection of an appropriate mobile phase and column is critical for achieving optimal separation in HPLC. phenomenex.com The composition of the mobile phase, including its polarity and pH, directly influences retention time and resolution. phenomenex.com For RP-HPLC analysis of this compound, a typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). chemsrc.com The choice between acetonitrile and methanol can significantly affect the selectivity, especially when using phenyl-based stationary phases, due to differing π-π interactions. thermofisher.com Additives such as trifluoroacetic acid (TFA) or formic acid are often used to control the pH and improve peak shape.

Column selection depends on the physicochemical properties of the analyte. Given the presence of a phenyl group in this compound, both standard C18 columns and Phenyl-Hexyl columns could be effective. Phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions. researchgate.net

| Parameter | Reversed-Phase Method | Chiral Method (for derivatives) |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Cellulose tris(4-methyl benzoate) CSP, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid | Hexane (B92381):Isopropanol (95:5, v/v) with 0.1% Triethylamine |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 25 °C | 25 °C |

| Stationary Phase | Primary Interaction Mechanism | Potential Advantages |

|---|---|---|

| C18 (Octadecylsilane) | Hydrophobic | Excellent retention for moderately non-polar compounds; widely applicable. |

| C8 (Octylsilane) | Hydrophobic | Less retention than C18, useful for faster analysis. |

| Phenyl-Hexyl | Hydrophobic and π-π interactions | Alternative selectivity for aromatic compounds, enhanced resolution from related substances. researchgate.net |

| Embedded Polar Group (e.g., AQ) | Hydrophobic and polar | Resistant to phase collapse in highly aqueous mobile phases. researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz this compound, due to its polarity and relatively high molecular weight, is not sufficiently volatile for direct GC analysis. unitedchem.com Therefore, a derivatization step is required to convert it into a more volatile and thermally stable form. thermofisher.comgcms.cz

Common derivatization strategies for compounds containing amide functional groups include silylation and acylation. gcms.czjfda-online.com

Silylation: This is a popular method where an active hydrogen in the amide group is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. phenomenex.com The resulting TMS derivatives are more volatile, less polar, and more thermally stable. phenomenex.com

Acylation: This process involves reacting the amide with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form a more volatile fluoroacyl derivative. jfda-online.com These derivatives are often highly responsive to electron capture detectors (ECD), enabling trace-level analysis. jfda-online.com

Once derivatized, the compound can be analyzed on a GC system, typically using a low-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. jfda-online.comoup.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in real-time.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel on aluminum). oup.com The plate is then developed in a chamber containing an appropriate mobile phase, which is a solvent or a mixture of solvents. The choice of mobile phase is crucial for achieving good separation between the starting materials, intermediates, and the final product. For a compound of moderate polarity like this compound, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. After development, the separated spots can be visualized under UV light (if the compounds are UV-active) or by staining with a chemical reagent like iodine. jfda-online.com

| Component | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 or 2:1 v/v) |

| Visualization | UV lamp (254 nm) or Iodine vapor |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques involve coupling a separation technique with a spectroscopic detection method, providing a powerful tool for both separation and structural identification. These methods offer enhanced specificity, accuracy, and precision for sample analysis. phenomenex.com

For this compound, the most valuable hyphenated techniques would be:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used hyphenated technique for pharmaceutical analysis. It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. LC-MS can provide the molecular weight of the compound and, through tandem MS (MS/MS), detailed structural information from its fragmentation pattern. This is invaluable for confirming the identity of the target compound and for identifying any impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): This was the first hyphenated technique to be developed. unitedchem.com For this compound, GC-MS analysis would be performed on its volatile derivatives. It provides excellent separation and definitive identification of compounds based on their mass spectra, which can be compared against spectral libraries. unitedchem.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples HPLC with NMR spectroscopy. It allows for the acquisition of NMR spectra of separated peaks, providing unambiguous structural elucidation of compounds within a mixture. While less sensitive than LC-MS, LC-NMR is unparalleled for determining the precise structure of unknown impurities or metabolites.

| Technique | Information Provided | Application |

|---|---|---|

| LC-MS | Separation, Molecular Weight, Structural Fragmentation | Purity testing, impurity profiling, quantitative analysis. |

| GC-MS | Separation and identification of volatile derivatives | Confirmatory analysis, detection of volatile impurities. unitedchem.com |

| LC-NMR | Unambiguous structural elucidation of separated compounds | Structure confirmation, identification of unknown metabolites or isomers. |

| HPLC-DAD/PDA | Separation and UV-Vis spectra | Peak purity assessment, preliminary identification based on UV spectrum. |

LC-MS and LC-MS/MS for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of this compound. These methods are favored for their high sensitivity, selectivity, and applicability to a wide range of compounds, making them robust tools in analytical toxicology and pharmaceutical analysis. fda.gov.tw

For the analysis of phenylacetamide derivatives, a reverse-phase liquid chromatography system is typically employed. nih.gov Chromatographic separation is often achieved using a C18 column with a mobile phase consisting of an organic solvent like acetonitrile or methanol and an aqueous component, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization efficiency. fda.gov.twnih.gov

Detection by mass spectrometry, particularly with an electrospray ionization (ESI) source in positive mode, generally provides a strong signal for this class of compounds. fda.gov.twnih.gov For quantification, tandem mass spectrometry (LC-MS/MS) is the preferred technique. It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the target analyte is selected and fragmented, and a resulting product ion is monitored. researchgate.net This process significantly enhances selectivity and reduces background noise, allowing for very low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) range. fda.gov.twnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Phenylacetamide Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography Column | C18 Reverse-Phase | Separation of analyte from matrix components |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of the analyte and protonation for ESI |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of charged analyte molecules (ions) |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |

| Ion Transition | Compound-specific (e.g., [M+H]+ → fragment ion) | Specific detection of the target analyte |

| Limit of Quantification | Typically 0.5 - 1.0 ng/mL | Defines the lowest concentration for reliable measurement |

GC-MS for Impurity Identification and Peak Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile impurities that may be present in this compound. shimadzu.com These impurities can arise during synthesis from starting materials, reagents, and solvents, or from degradation during storage. semanticscholar.org

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar HP-5MS column). orientjchem.org The column separates different compounds based on their boiling points and interactions with the stationary phase. orientjchem.org Upon exiting the column, compounds enter the mass spectrometer, which is commonly operated with electron impact (EI) ionization at 70 eV. semanticscholar.org The EI source fragments the molecules into predictable patterns, creating a mass spectrum that serves as a chemical fingerprint. These spectra can be compared against extensive libraries (e.g., NIST) for confident impurity identification. thermofisher.com

GC-MS is also crucial for assessing the purity of the main chromatographic peak. Peak purity analysis helps to ensure that a single peak in a chromatogram corresponds to a single compound and not to co-eluting impurities. mdpi.com While diode-array detectors are common for this in HPLC, high-resolution mass spectrometry in GC-MS can distinguish between compounds with very similar retention times but different elemental compositions. thermofisher.commdpi.com

Spectrophotometric and Spectrofluorimetric Quantification Methods

Spectrophotometric and spectrofluorimetric methods offer alternative approaches for the quantification of this compound, often valued for their simplicity and speed.

Spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the substance in the solution (Beer-Lambert law). For this compound, quantification would involve measuring its absorbance in the UV region, likely driven by the phenyl functional group.

Spectrofluorimetry is a more sensitive technique that measures the fluorescence emitted by a compound after it absorbs light. For non-fluorescent or weakly fluorescent compounds, derivatization or complex formation with a fluorescent reagent can be employed. A notable approach is the use of fluorescence quenching. For instance, a method developed for compounds containing amino groups involves the formation of an ion-pair complex with a fluorescent dye like Rhodamine 6G. semanticscholar.org The formation of this non-fluorescent complex causes a decrease in the fluorescence intensity of the dye, which is proportional to the concentration of the analyte. semanticscholar.org The fluorescence is measured at specific excitation and emission wavelengths (e.g., 402 nm and 552 nm for Rhodamine 6G). semanticscholar.org

Electrochemical Methods for Detection

Electrochemical methods provide a highly sensitive and often low-cost platform for the detection of electroactive molecules. mdpi.com The detection of this compound could potentially be achieved through the electrochemical oxidation of its functional groups, such as the secondary amine or amide moieties, at the surface of a modified electrode.